![molecular formula C15H19BrFNO2 B1524692 1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine CAS No. 1260877-27-7](/img/structure/B1524692.png)
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine
Overview
Description
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine is a heterocyclic compound containing a five-membered ring structure of nitrogen, oxygen, and carbon atoms. It is a derivative of pyrrolidine, an organic compound with a wide range of applications in the pharmaceutical and chemical industries. This compound is of particular interest due to its ability to act as a prodrug, delivering active ingredients to target areas. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive option for drug delivery.
Scientific Research Applications
Asymmetric Syntheses and Catalysis :
- The compound is used in asymmetric syntheses. For example, highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved using treatment with s-BuLi/(−)-sparteine, showing solvent dependency and providing high yields with significant enantiomeric excesses in toluene (Wu, Lee, & Beak, 1996).
- The compound plays a role in the lithiation-substitution of N-Boc-2-phenylpyrrolidine, allowing for the creation of pharmaceutically relevant compounds containing a quaternary stereocenter. This process involves optimal lithiation conditions and studies using in situ IR spectroscopy (Sheikh et al., 2012).
Material Science and Luminescent Properties :
- The compound has been used in the synthesis of luminescent materials. For instance, a diboron compound displaying reversible intramolecular C-C bond formation/breaking and color switching was synthesized. The reactions were mediated by an N,C-chelate ligand (Rao et al., 2008).
- The compound is a component in the synthesis of fluorinated derivatives of sigma-1 receptor modulators, contributing to transformations that lead to fluorinated structural derivatives (Kuznecovs et al., 2020).
Pharmacological Synthesis and Reaction Studies :
- In the field of pharmacological synthesis, the compound contributes to the preparation of functionalized oligopyridine ligands bearing accessory pyrromethene-BF2 fluorophores. This synthesis demonstrates the advantages of various protocols adapted for the chemical reactivity of the starting materials (Ulrich & Ziessel, 2004).
Polymer and Co-polymer Synthesis :
- The compound plays a role in the synthesis of polymers and co-polymers. For example, it's used in the synthesis of soluble alternating co-polymers like P-Boc, demonstrating a strategy for developing novel functional materials. Such polymers show potential as efficient and renewable fluoride anion chemosensors (Zhang et al., 2018).
properties
IUPAC Name |
tert-butyl 2-(4-bromo-2-fluorophenyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9,13H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHKVXCTSVSLEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-(4-bromo-2-fluoro-phenyl)-pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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